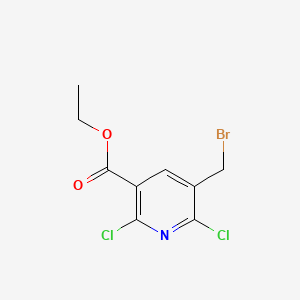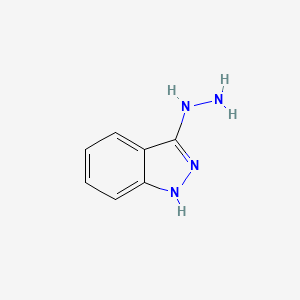
3-Hydrazinoindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-hydrazinyl-1H-indazole consists of an indazole core with a hydrazine group attached at the third position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of ortho-substituted benzylidenehydrazines using hydrazine as a reducing agent.
Metal-Free Reactions: Some methods avoid the use of metals altogether, employing reagents like montmorillonite K-10 under an oxygen atmosphere to achieve the desired cyclization.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these synthetic routes.
Types of Reactions:
Oxidation: 3-Hydrazinyl-1H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Applications De Recherche Scientifique
3-Hydrazinyl-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-1H-indazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt critical biological processes, such as cell division and DNA replication, contributing to its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
1H-Indazole: Lacks the hydrazine group, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness: 3-Hydrazinyl-1H-indazole is unique due to the presence of the hydrazine group at the third position, which imparts specific chemical reactivity and enhances its biological activity compared to other indazole derivatives .
Propriétés
Numéro CAS |
89852-84-6 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1H-indazol-3-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11) |
Clé InChI |
GKZJNLBPXMVEFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


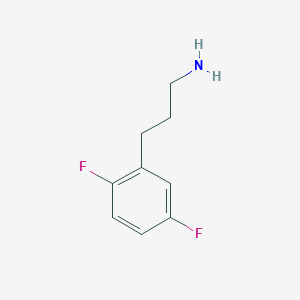
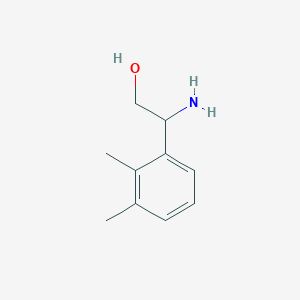
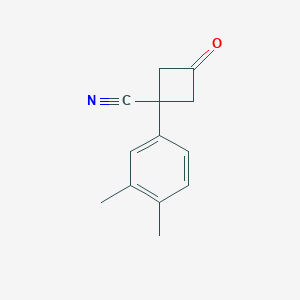
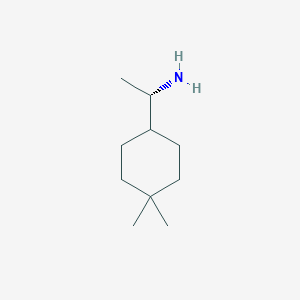
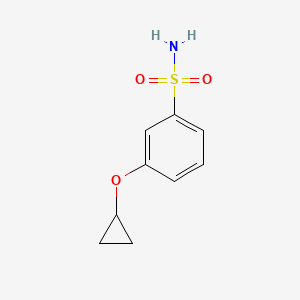
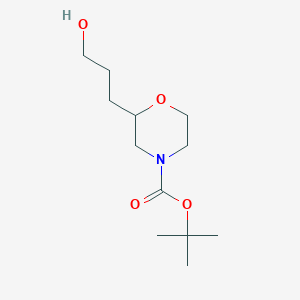
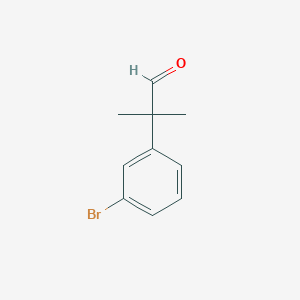
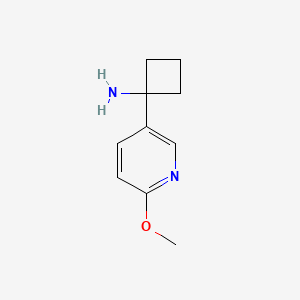
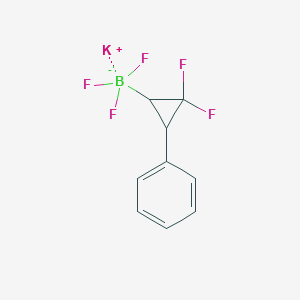
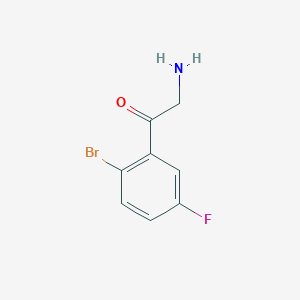

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
